Enhanced Lipophilicity vs. Phenyl 2-Furoate
Compared to the parent phenyl 2-furoate scaffold (CAS 2948-14-3), 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate exhibits a significantly increased molecular weight and calculated lipophilicity. The target compound has a molecular weight of 350.3 g/mol, whereas phenyl 2-furoate is 188.18 g/mol [1]. This nearly two-fold increase in mass, driven by the benzoyloxyacetyl substituent, is accompanied by a predicted increase in LogP from 2.6 (phenyl 2-furoate) to approximately 3.4-3.6 (based on analogs like 4-benzoylphenyl 2-furoate) [1]. These physicochemical shifts are critical for membrane permeability and target engagement in cellular assays.
| Evidence Dimension | Molecular Weight and Calculated LogP |
|---|---|
| Target Compound Data | MW: 350.3 g/mol; LogP: ~3.4-3.6 (inferred) |
| Comparator Or Baseline | Phenyl 2-furoate (CAS 2948-14-3): MW: 188.18 g/mol; LogP: 2.6 |
| Quantified Difference | MW: +162.12 g/mol (+86%); LogP: +0.8 to +1.0 |
| Conditions | Computed physicochemical properties (XLogP3, ACD/Labs) |
Why This Matters
Higher molecular weight and lipophilicity are essential for optimizing drug-like properties; this compound offers a pre-functionalized scaffold for hit-to-lead optimization that cannot be replicated by the simpler phenyl 2-furoate core.
- [1] PubChem. (2025). Phenyl furan-2-carboxylate. CID 350413. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Phenyl-furan-2-carboxylate View Source
